molecular formula C9H12ClN3 B565976 2,3-Dimethyl-2H-indazol-6-amine hydrochloride CAS No. 635702-60-2

2,3-Dimethyl-2H-indazol-6-amine hydrochloride

Cat. No.: B565976
CAS No.: 635702-60-2
M. Wt: 197.666
InChI Key: DYTQJZDNKWQSLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-2H-indazol-6-amine hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs continuous flow microreactor technology to enhance reaction efficiency and yield. This method allows for precise control of reaction conditions and minimizes the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-2H-indazol-6-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3-Dimethyl-2H-indazol-6-amine hydrochloride is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a precursor in the synthesis of drugs like Pazopanib hydrochloride, which is used in cancer treatment.

    Industry: In the production of pharmaceuticals and fine chemicals

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethyl-6-nitro-2H-indazole
  • 2,3-Dimethyl-6-amino-2H-indazole
  • N-(4-chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine

Uniqueness

2,3-Dimethyl-2H-indazol-6-amine hydrochloride is unique due to its specific role as an intermediate in the synthesis of Pazopanib hydrochloride. Its structural features, such as the dimethyl and amino groups, make it a valuable precursor in pharmaceutical synthesis .

Properties

IUPAC Name

2,3-dimethylindazol-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.ClH/c1-6-8-4-3-7(10)5-9(8)11-12(6)2;/h3-5H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTQJZDNKWQSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NN1C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676913
Record name 2,3-Dimethyl-2H-indazol-6-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635702-60-2
Record name 2,3-Dimethyl-2H-indazol-6-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dimethyl-6-amino-2H-indazole hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA9HSN6STR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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